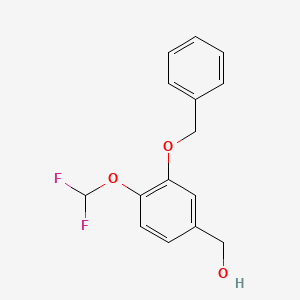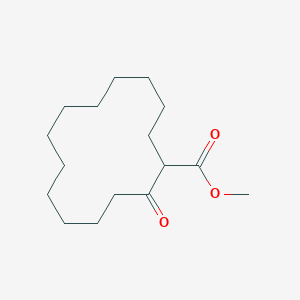
Hexane, 1,1,6,6-tetraethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 1,1,6,6-tetraethoxy- is an organic compound with the molecular formula C14H30O4 It is a derivative of hexane, where four ethoxy groups are attached to the first and sixth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexane, 1,1,6,6-tetraethoxy- can be synthesized through the hydrolysis and condensation of tetraethoxysilane (TEOS). The process involves the reaction of TEOS with diethoxy (diisocyanato)silane under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is formed.
Industrial Production Methods
Industrial production of hexane, 1,1,6,6-tetraethoxy- involves large-scale hydrolysis and condensation reactions. The process is optimized to achieve high yields and purity of the product. The use of advanced reactors and continuous monitoring of reaction parameters are essential to maintain the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane, 1,1,6,6-tetraethoxy- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form silanols and ethanol.
Condensation: It can undergo condensation reactions to form polysiloxanes.
Oxidation and Reduction: The ethoxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts are commonly used.
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Hexane, 1,1,6,6-tetraethoxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxanes and other silicon-based compounds.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of hexane, 1,1,6,6-tetraethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The compound can also undergo hydrolysis to release ethanol, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Hexane, 1,1,6,6-tetraethoxy- can be compared with other similar compounds such as:
Hexaethoxydisiloxane (HEDS): Similar in structure but with different reactivity and applications.
Tetraethoxysilane (TEOS): A precursor in the synthesis of hexane, 1,1,6,6-tetraethoxy- and used in similar applications.
Conclusion
Hexane, 1,1,6,6-tetraethoxy- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
3975-12-0 |
|---|---|
Molekularformel |
C14H30O4 |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1,1,6,6-tetraethoxyhexane |
InChI |
InChI=1S/C14H30O4/c1-5-15-13(16-6-2)11-9-10-12-14(17-7-3)18-8-4/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
OTAIXAVNCGHMKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCCC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6S)-6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14148673.png)
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)

![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)




![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)

![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)
